(4-Bromobutoxy)trimethylsilane
Description
Contextualizing Alkyl Bromides and Trimethylsilyl (B98337) Ethers in Organic Synthesis
Alkyl bromides are a fundamental class of organic compounds widely used as intermediates in various chemical reactions. acs.orgijrpr.com Their utility stems from the carbon-bromine bond, which is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. acs.org This reactivity allows for a variety of transformations, including nucleophilic substitution and elimination reactions, which are cornerstones of organic synthesis for creating more complex molecules. pacificbiochem.com Alkyl bromides are instrumental in the synthesis of pharmaceuticals, agrochemicals, and materials. acs.orgpacificbiochem.com
Trimethylsilyl ethers, on the other hand, are primarily used as protecting groups for alcohols. wikipedia.orgwikipedia.org The trimethylsilyl (TMS) group is introduced by reacting an alcohol with a silylating agent like trimethylsilyl chloride (TMSCl). fiveable.meunitedchem.com This process masks the reactivity of the hydroxyl group, allowing other chemical modifications to be performed on the molecule without interference from the alcohol. fiveable.me The TMS group is valued for its stability under various reaction conditions and its ease of removal under mild acidic conditions or with a fluoride (B91410) source, regenerating the original alcohol. fiveable.melibretexts.org The bulky nature of the TMS group can also provide steric protection, preventing unwanted reactions at or near the alcohol's original position. fiveable.me
Significance of Bifunctional Organosilanes as Synthetic Intermediates
Bifunctional organosilanes, like (4-Bromobutoxy)trimethylsilane, are compounds that contain two distinct reactive functional groups. rsc.org This characteristic makes them highly valuable as synthetic intermediates or building blocks in organic synthesis. researchgate.net The presence of two different reactive sites allows for sequential and selective reactions, enabling the construction of complex molecular architectures in a controlled manner.
These compounds can act as coupling agents, bridging organic and inorganic materials, or as linkers to connect different molecular fragments. rsc.org For example, one functional group can be used to anchor the molecule to a solid support or a larger molecular scaffold, while the other functional group remains available for further synthetic transformations. The catalytic hydrosilylation reaction is a key method for synthesizing these versatile compounds. rsc.org The ability to undergo different types of reactions at each end of the molecule provides chemists with a powerful strategy for designing efficient and convergent synthetic routes.
Overview of Research Trajectories for this compound
Current research involving this compound primarily focuses on its application as a bifunctional building block in the synthesis of a variety of organic molecules. Researchers utilize its dual reactivity to construct complex structures through multi-step synthetic sequences.
One common application involves using the alkyl bromide functionality for nucleophilic substitution reactions to introduce the butoxy-trimethylsilane moiety into a target molecule. Subsequently, the trimethylsilyl ether can be deprotected to reveal a hydroxyl group, which can then undergo further reactions. This strategy has been employed in the synthesis of various compounds, including those with potential applications in materials science and medicinal chemistry. For example, it has been used in the preparation of intermediates for more complex molecules like 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one and 7-(4-bromobutoxy)-quinoline-2(1H)-one. biosynth.combiosynth.com The compound also serves as a precursor in the synthesis of other functionalized organosilanes. escholarship.org
Structure
3D Structure
Properties
IUPAC Name |
4-bromobutoxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17BrOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXPXGDAFHOTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498991 | |
| Record name | (4-Bromobutoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18292-36-9 | |
| Record name | (4-Bromobutoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies Employing 4 Bromobutoxy Trimethylsilane As a Reagent
Nucleophilic Substitution Reactions Utilizing the Bromide Moiety of (4-Bromobutoxy)trimethylsilane
The primary alkyl bromide in this compound is susceptible to nucleophilic attack, providing a straightforward pathway for the introduction of a four-carbon chain with a protected hydroxyl group. This reactivity is characteristic of SN2 reactions, where a nucleophile displaces the bromide leaving group.
Synthesis of Ethers and Alcohols
The formation of ethers via the Williamson ether synthesis is a classic application of alkyl halides. byjus.com In this context, this compound can react with alkoxides or phenoxides to form ethers. The resulting product contains a TMS-protected alcohol, which can be subsequently deprotected under acidic conditions to yield the corresponding alcohol. gelest.commasterorganicchemistry.com
For instance, the reaction of this compound with a sodium alkoxide (NaOR) would yield the ether product, 4-(alkoxy)butoxy)trimethylsilane. Subsequent hydrolysis of the TMS ether group, often with a mild acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol (B129727) or dilute HCl, liberates the primary alcohol, resulting in 4-(alkoxy)butan-1-ol. gelest.commasterorganicchemistry.com This two-step process allows for the synthesis of functionalized ethers that might not be accessible through direct dehydration of alcohols. byjus.com
A study on the synthesis of 2-methoxy-6-icosynoic acid utilized a similar strategy, starting with the coupling of 1-pentadecyne (B1584982) with 2-(4-bromobutoxy)-tetrahydro-2H-pyran, a related protected bromo-alcohol. nih.gov This highlights the general utility of such bifunctional reagents in building more complex molecular architectures.
Formation of Carbon-Heteroatom Bonds (e.g., Nitrogen, Sulfur, Phosphorus)
The electrophilic carbon of the C-Br bond readily reacts with various heteroatom nucleophiles, making this compound a useful building block for introducing a protected hydroxyl-butyl group onto nitrogen, sulfur, or phosphorus atoms.
Nitrogen Nucleophiles: Amines can act as nucleophiles to displace the bromide, leading to the formation of N-alkylated products. This reaction is fundamental in the synthesis of more complex amines and nitrogen-containing heterocycles. escholarship.org For example, a primary amine (R-NH2) would react with this compound to yield N-(4-(trimethylsilyloxy)butyl)amine. These products can be key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. rsc.org
Sulfur Nucleophiles: Thiolate anions (RS⁻), which are excellent nucleophiles, readily displace the bromide in this compound to form thioethers (sulfides). libretexts.orgmsu.edu This reaction is efficient and proceeds under standard S_N2 conditions. The resulting thioether retains the TMS-protected alcohol, which can be carried through subsequent synthetic steps or deprotected as needed. In one-pot syntheses, dithiocarbamates have been formed by reacting amines with carbon disulfide, followed by alkylation with bromoalkoxy compounds, demonstrating the reactivity of the C-Br bond towards sulfur nucleophiles. researchgate.net
Phosphorus Nucleophiles: Phosphines, being strong nucleophiles, can react with alkyl halides to form phosphonium (B103445) salts. msu.edu The reaction of this compound with a phosphine (B1218219) like triphenylphosphine (B44618) (PPh3) would yield a (4-(trimethylsilyloxy)butyl)triphenylphosphonium bromide salt. Such phosphonium salts are stable and are precursors to phosphonium ylides used in the Wittig reaction for olefin synthesis.
Electrophilic Activation and Coupling Strategies with this compound
Beyond simple substitution, the bromide moiety can be transformed to participate in more complex carbon-carbon bond-forming reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
While traditional palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions typically involve aryl or vinyl halides, the coupling of sp³-hybridized alkyl halides is a more challenging but evolving field. sioc-journal.cn The Hiyama coupling, which uses organosilanes as coupling partners, is one such reaction that can be applied to alkyl halides. organic-chemistry.org While direct examples with this compound are not prevalent in introductory literature, the potential for its participation in nickel-catalyzed or other advanced cross-coupling methodologies exists. For instance, studies have explored the Suzuki coupling of alkyl halides with organoboron compounds, suggesting that under the right catalytic conditions, this compound could serve as a coupling partner. core.ac.ukdur.ac.uk
Organometallic Reagent Derivatizations
A common strategy to enhance the nucleophilicity of an alkyl group is to convert the alkyl halide into an organometallic reagent.
The most prominent example is the formation of a Grignard reagent by reacting this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comebsco.com This reaction inserts magnesium into the carbon-bromine bond, forming 4-(trimethylsilyloxy)butylmagnesium bromide. This Grignard reagent is a potent nucleophile and a strong base, capable of reacting with a wide array of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. ebsco.com For example, its reaction with an aldehyde followed by an acidic workup would yield a secondary alcohol. Research has noted, however, that the formation of this specific Grignard reagent can sometimes be inefficient. escholarship.org In a total synthesis of Penicyclone A, a similar Grignard reagent, TBSO(CH₂)₄MgBr, was successfully used in a double Grignard reaction, showcasing the synthetic utility of such reagents. acs.org
Transformations Involving the Trimethylsilyl (B98337) Ether Functionality
The trimethylsilyl (TMS) ether group in this compound serves primarily as a protecting group for the primary alcohol. Its main transformation is deprotection (cleavage) to reveal the hydroxyl group. libretexts.org
This deprotection is typically achieved under mild acidic or fluoride-based conditions.
Acid-Catalyzed Cleavage: The Si-O bond is labile in the presence of acid. Treatment with dilute aqueous acids like HCl or with an acid catalyst such as pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent like methanol effectively removes the TMS group. gelest.com
Fluoride-Mediated Cleavage: Fluoride (B91410) ions have a very high affinity for silicon and are highly effective for cleaving silyl (B83357) ethers. Reagents like tetrabutylammonium (B224687) fluoride (TBAF) in THF are commonly used for this purpose. gelest.com
The ability to selectively remove the TMS group is crucial. It allows the reactive bromide end of the molecule to be used in one or more synthetic steps while the hydroxyl group remains inert. The alcohol can then be unmasked at a later stage to participate in further reactions, such as oxidation or esterification. In some cases, the TMS ether itself can be converted directly to other functional groups. For example, a method exists for the conversion of trimethylsilyl ethers to thiocyanates using a reagent system of triphenylphosphine, diethylazodicarboxylate, and ammonium (B1175870) thiocyanate. organic-chemistry.org
Data Tables
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile Type | Reagent Example | Product Type | Subsequent Transformation |
|---|---|---|---|
| Oxygen | Sodium methoxide (B1231860) (NaOMe) | Alkoxy trimethylsilane | Deprotection to alcohol |
| Nitrogen | Ammonia (NH₃) | Primary amine | Further alkylation |
| Sulfur | Sodium thiophenoxide (NaSPh) | Thioether | Oxidation of sulfur |
| Phosphorus | Triphenylphosphine (PPh₃) | Phosphonium salt | Wittig reaction |
Table 2: Derivatization and Deprotection Reactions
| Reaction Type | Reagents | Key Intermediate/Product |
|---|---|---|
| Grignard Formation | Mg, THF | (4-(trimethylsilyloxy)butyl)magnesium bromide |
| TMS Deprotection (Acid) | HCl, H₂O or PPTS, MeOH | 4-Bromobutan-1-ol |
| TMS Deprotection (Fluoride) | TBAF, THF | 4-Bromobutan-1-ol |
Deprotection Strategies and Alcohol Regeneration
The trimethylsilyl ether moiety in this compound acts as a protective group for the primary alcohol, 4-bromobutan-1-ol. The protection of alcohols as TMS ethers is a common strategy in organic synthesis to prevent unwanted reactions of the hydroxyl group. The regeneration of the alcohol from the silyl ether is a crucial step and can be accomplished under various conditions, primarily involving acidic or fluoride-based reagents.
Acid-catalyzed cleavage is a widely used method for the deprotection of TMS ethers. gelest.comthieme-connect.de This can be achieved using a variety of acidic reagents, ranging from mild to strong conditions. For instance, treatment of a silylated alcohol with a catalytic amount of pyridinium p-toluenesulfonate (PPTS) in methanol at room temperature can efficiently cleave the silicon-oxygen bond. thieme-connect.de Another common method involves the use of a dilute solution of a strong acid, such as 1N hydrochloric acid, in a suitable solvent like dichloromethane. gelest.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule or a conjugate base, leading to the release of the alcohol and the formation of a trimethylsilyl byproduct.
Fluoride-based deprotection methods are particularly effective due to the high affinity of fluoride ions for silicon. Reagents such as tetrabutylammonium fluoride (TBAF) are commonly employed for this purpose. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF). The fluoride ion attacks the silicon atom, forming a stable pentacoordinate intermediate, which then fragments to yield the alcohol and trimethylsilyl fluoride.
The choice of deprotection method often depends on the sensitivity of other functional groups present in the molecule. The mild conditions offered by reagents like PPTS are advantageous when acid-labile groups are present. Conversely, fluoride-based methods are suitable for substrates sensitive to acidic conditions.
Table 1: Common Reagents for the Deprotection of Trimethylsilyl Ethers
| Reagent | Solvent(s) | Typical Conditions |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol (MeOH) | Room Temperature |
| Hydrochloric Acid (HCl) (aq.) | Dichloromethane (DCM) | Room Temperature |
| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature |
| Trifluoroacetic Acid (TFA) | Methanol (MeOH) | Room Temperature |
| Trimethylsilyl Bromide (TMSBr) (catalytic) | Methanol (MeOH) | Room Temperature |
This table presents a summary of common deprotection reagents and conditions applicable to the cleavage of the TMS ether in this compound to regenerate 4-bromobutan-1-ol.
Silylation-Mediated Functional Group Interconversions
The presence of the trimethylsilyl ether in this compound allows the alkyl bromide moiety to undergo various functional group interconversions without interference from the hydroxyl group. The silyl ether effectively masks the alcohol, enabling reactions that would otherwise be incompatible with a free hydroxyl group.
A prominent example of such a silylation-mediated functional group interconversion is the Williamson ether synthesis. orgoreview.com In this reaction, the bromide of this compound can react with an alkoxide nucleophile to form a new carbon-oxygen bond, yielding a silyl-protected ether. The alkoxide is typically generated by treating an alcohol with a strong base like sodium hydride. orgoreview.com The subsequent deprotection of the resulting trimethylsilyl ether, as described in the previous section, affords the final ether product. This two-step sequence allows for the synthesis of unsymmetrical ethers that might be difficult to prepare directly.
Another important application is in the formation of carbon-carbon bonds through reactions with organometallic reagents. For instance, this compound can be used to form a Grignard reagent by reacting it with magnesium metal. escholarship.org The resulting organomagnesium compound can then participate in reactions with various electrophiles, such as aldehydes, ketones, or esters, to introduce the 4-(trimethylsilyloxy)butyl group into a new carbon skeleton. ambeed.com The silyl protecting group is crucial here as the free hydroxyl group would quench the highly reactive Grignard reagent. Subsequent acidic workup not only protonates the newly formed alkoxide but can also cleave the trimethylsilyl ether, directly yielding the diol product. acs.org
Table 2: Examples of Silylation-Mediated Functional Group Interconversions Using this compound
| Reactant(s) | Reagent(s) | Product Type |
| Alcohol (R-OH), Sodium Hydride (NaH) | This compound | Silyl-protected ether (R-O-(CH₂)₄-OTMS) |
| Magnesium (Mg) | This compound | Grignard reagent (TMS-O-(CH₂)₄-MgBr) |
| Grignard reagent, Ketone (R₂C=O) | This compound (as precursor) | Tertiary alcohol with a silyloxybutyl chain |
| Living Anionic Polymer | (4-Bromobutoxy)tert-butyldimethylsilane* | End-functionalized polymer |
While the specific example uses the tert-butyldimethylsilyl analog, the principle applies to this compound as well, demonstrating the utility in polymer chemistry. researchgate.net
Mechanistic Investigations of Reactions Involving 4 Bromobutoxy Trimethylsilane
Photocatalytic Reaction Mechanisms with (4-Bromobutoxy)trimethylsilane
Photocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild and efficient pathways for a variety of transformations. frontiersin.org The fundamental mechanism involves the absorption of light by a photocatalyst, which then initiates a chemical reaction by interacting with a substrate molecule. researchgate.netresearchgate.net this compound has been utilized as a substrate in such reactions, particularly for the formation of olefins.
A common feature of photocatalytic reactions is the generation of radical intermediates via single-electron transfer (SET) pathways. escholarship.org In a typical cycle, the photocatalyst absorbs a photon, promoting it to an excited state with enhanced redox potential. frontiersin.orgresearchgate.net This excited catalyst can then engage in an electron transfer with a substrate molecule.
In the context of reactions involving alkyl halides like this compound, the process generally involves the reductive quenching of the excited photocatalyst. Research on bio-inspired photocatalysis using vitamin B12 derivatives has demonstrated this pathway. The excited photocatalyst transfers an electron to the this compound molecule. This electron transfer to the carbon-bromine bond leads to its cleavage, generating a butyl-trimethylsilane radical and a bromide anion. This SET process is a key step, converting the alkyl halide into a highly reactive radical species that can undergo further transformations. escholarship.org In other systems, side reactions such as metal-halogen interchange followed by coupling reactions can also occur, suggesting the involvement of complex radical or anionic intermediates. researchgate.net
Table 1: Example of Photocatalytic Olefin Formation using an Alkyl Bromide This table is based on data for a related substrate in a study involving this compound, illustrating a typical photocatalytic system.
| Parameter | Condition |
| Substrate | 1-bromo-3-phenylpropane |
| Photocatalyst | Vitamin B12 derivative |
| Reductant | Sodium borohydride (B1222165) (NaBH₄) |
| Solvent | CH₃CN / H₂O |
| Light Source | Visible light |
| Result | Formation of 3-phenylpropene |
| Data derived from a study on mild olefin formation via bio-inspired vitamin B12 photocatalysis. |
Following the generation of the primary radical, the subsequent steps determine the final product. In the photocatalytic formation of olefins from alkyl halides, the radical intermediate undergoes further reactions. One proposed pathway involves the elimination of a hydrogen atom from the carbon adjacent to the radical center, leading to the formation of a carbon-carbon double bond.
Electron Transfer Pathways and Radical Generation
Kinetic Studies and Rate Determining Steps
Specific kinetic studies on reactions involving this compound are not extensively detailed in the literature. However, general principles can be applied. For a multi-step catalytic reaction, such as the photocatalytic olefin formation described above, any of the elementary steps could be rate-determining:
Excitation of the photocatalyst.
Electron transfer to this compound.
Fragmentation of the radical anion.
Subsequent reaction of the radical intermediate.
Regeneration of the catalyst. frontiersin.org
For example, if the electron transfer from the excited photocatalyst to this compound were the slowest step, the rate law would likely be first order in both the photocatalyst and the substrate concentration. Conversely, if a subsequent unimolecular reaction of an intermediate is the RDS, the rate might be dependent only on the catalyst concentration. escholarship.org Kinetic studies on similar catalytic systems have shown that the rate can be second order with respect to the catalyst, suggesting that catalyst aggregates may be involved in the rate-determining step. maynoothuniversity.ie
Table 2: Hypothetical Rate Laws and Implied Rate-Determining Steps This table illustrates the general principles of how experimentally determined rate laws can elucidate the rate-determining step of a reaction.
| Experimentally Determined Rate Law | Species in RDS | Possible Rate-Determining Step |
| Rate = k[Catalyst] | Catalyst | Unimolecular reaction of a catalyst-substrate complex. escholarship.org |
| Rate = k[Catalyst][Substrate] | Catalyst, Substrate | Bimolecular reaction between the catalyst and substrate. ck12.org |
| Rate = k[Substrate][Base] | Substrate, Base | Bimolecular elimination step involving a base. |
| This table is for illustrative purposes based on general chemical kinetics principles. savemyexams.comlibretexts.org |
Isotope Labeling Experiments for Mechanistic Delineation
Isotope labeling is a powerful technique used to trace the fate of atoms through a reaction mechanism. nih.gov By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can follow the atom's path and gain unambiguous evidence for proposed mechanistic steps. nih.govescholarship.org
In the study of reactions that may involve hydrogen atom abstraction or transfer, deuterium (B1214612) labeling is particularly informative. For example, in a study related to the photocatalytic olefin formation, isotope labeling experiments were conducted to probe the source of the hydrogen atom in the final product. In a reaction using 1-bromo-3-phenylpropane as the substrate (structurally related to the class of compounds including this compound), sodium borodeuteride (NaBD₄) was used as the reducing agent instead of NaBH₄. Analysis of the products revealed the extent of deuterium incorporation, providing direct evidence for the role of the reductant in the reaction pathway and helping to confirm the proposed mechanism. Such experiments are crucial for distinguishing between different possible pathways for the formation of intermediates and final products.
Table 3: Isotope Labeling Experiment Example Based on an experiment conducted to elucidate the mechanism of a photocatalytic reaction related to those involving this compound.
| Parameter | Details |
| Substrate | 1-bromo-3-phenylpropane |
| Labeling Reagent | Sodium borodeuteride (NaBD₄) |
| Purpose | To determine the source of hydrogen in the product. |
| Observation | Analysis of the 3-phenylpropene product to quantify deuterium incorporation. |
| Conclusion | The results help to confirm the mechanistic pathway, including the role of the borohydride reagent. |
| Data derived from a study on mild olefin formation via bio-inspired vitamin B12 photocatalysis. |
Stereochemical Outcomes and Control in Reactions of this compound
The stereochemical outcome of a reaction is a critical aspect of its mechanism, especially when new chiral centers are formed. This compound itself is an achiral molecule. Therefore, reactions involving this substrate will generally produce achiral products unless it reacts with a chiral reagent, is acted upon by a chiral catalyst, or creates a new stereocenter in a prochiral substrate.
While specific studies on the stereocontrolled reactions of this compound are limited, insights can be drawn from related systems. For instance, in reactions involving radical intermediates, achieving high stereoselectivity can be challenging due to the typically planar or rapidly inverting geometry of radicals. However, control can be exerted through the use of chiral catalysts or auxiliaries that create a chiral environment around the reacting species, influencing the direction of attack.
In other mechanistic pathways, such as cycloaddition reactions of related boron compounds, a stepwise mechanism can allow for bond rotation to occur before the final ring-closing step. core.ac.uk This rotation can lead to a thermodynamically favored, stereoconvergent outcome. core.ac.uk The stereochemical course of a reaction can also be dictated by the geometry of a transition state, where steric repulsion between substituents plays a deciding role. uni-regensburg.de For this compound, any future development of stereoselective transformations would likely rely on such principles, employing chiral catalysts to control the formation of new stereocenters.
Applications of 4 Bromobutoxy Trimethylsilane in Advanced Materials Science and Polymer Chemistry
Synthesis of Siloxane Polymers and Oligomers
The dual functionality of (4-Bromobutoxy)trimethylsilane makes it a valuable building block for siloxane polymers and oligomers. The trimethylsiloxy group can serve as a precursor to a silanol (B1196071) (Si-OH) group through hydrolysis. These silanol groups can then undergo condensation reactions to form the characteristic siloxane (Si-O-Si) backbone of silicones. mdpi.comresearchgate.net Simultaneously, the terminal bromo group can be used to introduce specific functionalities or to initiate polymerization reactions.
This compound is particularly useful as an initiator in various controlled/living polymerization (CLP) techniques, which allow for the precise synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. rsc.org The carbon-bromine bond in the molecule is an effective initiating site for Atom Transfer Radical Polymerization (ATRP), one of the most robust and widely used CLP methods. researchgate.netmdpi.com
In a typical ATRP process, the this compound acts as an initiator in the presence of a transition metal complex (e.g., a copper-ligand complex) to polymerize a wide range of vinyl monomers like styrenes, acrylates, and methacrylates. mdpi.com This creates a polymer chain with the initiator fragment at one end and a dormant halogen at the other. The trimethylsilyl (B98337) group remains intact at the initiating end, available for subsequent conversion to a siloxane linkage.
Table 1: Initiation of Atom Transfer Radical Polymerization (ATRP) using this compound
| Step | Description | Reactants | Product |
| Initiation | The C-Br bond of this compound is homolytically cleaved by a transition metal catalyst to generate a radical. | This compound, Cu(I)/Ligand | Trimethylsiloxybutyl radical, Cu(II)/Ligand-Br |
| Propagation | The radical adds to monomer units (M) to grow the polymer chain. | Trimethylsiloxybutyl-(M)n• radical, Monomer | Trimethylsiloxybutyl-(M)n+1• radical |
| Termination | The propagating radical is reversibly deactivated by the higher oxidation state metal complex. | Trimethylsiloxybutyl-(M)n• radical, Cu(II)/Ligand-Br | Well-defined polymer with a terminal bromine atom |
This approach enables the synthesis of well-defined polymers bearing a latent silane (B1218182) functionality, which can then be used to form siloxane-based materials.
The ability to initiate controlled polymerization makes this compound an excellent tool for synthesizing complex copolymer structures such as block and graft copolymers. fiveable.memdpi.com
Block Copolymers: These are linear polymers consisting of two or more distinct polymer segments. fiveable.me A common strategy involves using this compound to first synthesize a polymer block of one type (e.g., polystyrene) via ATRP. The resulting polymer retains the trimethylsiloxy group at one end. This silyl (B83357) ether can be hydrolyzed to a silanol, which can then initiate the ring-opening polymerization of a cyclic siloxane monomer (like hexamethylcyclotrisiloxane, D3), creating a diblock copolymer, such as polystyrene-block-polydimethylsiloxane.
Graft Copolymers: These polymers consist of a main polymer chain (backbone) with one or more side chains (grafts) attached. researchgate.net this compound can be used in the "grafting from" approach. First, a polymer backbone is synthesized containing pendant hydroxyl groups. These hydroxyls can be reacted with this compound to attach the molecule to the backbone via the silyl ether linkage. The now-pendant bromo groups along the polymer chain can act as multiple initiation sites for a second polymerization (e.g., ATRP), growing grafts of another polymer from the main chain. researchgate.netmdpi.com
Controlled Polymerization Techniques
Surface Modification and Functionalization via this compound
The trimethylsiloxy group of this compound can readily react with surface hydroxyl (-OH) groups present on a variety of inorganic materials, such as silica (B1680970), glass, and metal oxides. This reaction forms a stable covalent bond, anchoring the molecule to the surface and exposing the reactive bromoalkyl group, thereby functionalizing the substrate for further modification.
This surface-anchoring capability is widely exploited to graft polymer chains directly from inorganic surfaces. The process, known as surface-initiated polymerization (SIP), transforms the properties of the inorganic material.
The steps for surface-initiated ATRP (SI-ATRP) are as follows:
Immobilization: The inorganic substrate (e.g., silica nanoparticles) is treated with this compound. The trimethylsiloxy group reacts with the surface silanol groups, covalently binding the initiator to the surface.
Polymerization: The initiator-functionalized substrate is then placed in a solution containing a monomer and an ATRP catalyst system. Polymer chains grow directly from the surface at the sites of the immobilized bromo groups.
This technique allows for the creation of a dense layer of polymer "brushes" on the surface, which can dramatically alter surface properties like wettability, adhesion, and biocompatibility.
By grafting organic polymers onto inorganic substrates, this compound facilitates the creation of advanced hybrid organic-inorganic materials. trea.comrsc.org These materials combine the desirable properties of both components: for example, the mechanical strength and thermal stability of an inorganic core with the specific chemical functionality or responsiveness of an organic polymer shell. A patent describes the surface modification of sepiolite (B1149698) clay with methoxysilanes, a process for which this compound is a suitable candidate, to create hybrid materials for environmental remediation. google.com
Table 2: Research Findings on Hybrid Materials using Silylating Agents
| Inorganic Substrate | Grafted Polymer | Silylating Agent Function | Resulting Property |
| Silica Nanoparticles | Poly(methyl methacrylate) (PMMA) | ATRP Initiator | Improved dispersibility in organic solvents |
| Sepiolite Clay | N/A (Functionalization) | Surface Modifier | Enhanced absorption of hydrocarbon pollutants google.com |
| Titanium Dioxide | Polystyrene | ATRP Initiator | UV-shielding with hydrophobic surface |
Grafting onto Inorganic Substrates
Role as a Precursor for Specialty Silicones and Coatings
This compound is a key precursor in the synthesis of specialty silicones and functional coatings. chembk.comandisil.com Standard silicones, like polydimethylsiloxane (B3030410) (PDMS), are known for their thermal stability, flexibility, and hydrophobicity. atamankimya.com By incorporating functional groups into the polymer structure, "specialty" silicones with tailored properties can be created.
The synthesis involves the co-hydrolysis and co-condensation of this compound with other silane precursors (e.g., dichlorodimethylsilane). The trimethylsiloxy group of this compound is hydrolyzed to a silanol, which then condenses with other hydrolyzed silanes to form a polysiloxane backbone. mdpi.com The key outcome is a silicone polymer with pendant 4-bromobutyl groups at controlled intervals along the chain.
These pendant bromo-functional groups are highly valuable as they provide reactive handles for further chemical modification. They can be converted into other functional groups (e.g., amines, azides, thiols) through nucleophilic substitution reactions. This allows for:
Cross-linking: The functional groups can be reacted to form cross-links between polymer chains, leading to the formation of durable silicone elastomers and gels.
Surface Tethering: The silicone polymer can be covalently bonded to surfaces or other molecules, which is critical for creating advanced coatings with enhanced adhesion or specific surface properties.
Property Modification: Attachment of specific molecules (e.g., hydrophilic polymers, bioactive compounds) can be used to precisely tune the final properties of the silicone material for specialized applications in electronics, biomedical devices, and high-performance coatings.
Advanced Spectroscopic Characterization Techniques for 4 Bromobutoxy Trimethylsilane and Its Derivatives in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For (4-Bromobutoxy)trimethylsilane, ¹H, ¹³C, and ²⁹Si NMR provide a complete picture of its molecular framework and purity.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are observed for the trimethylsilyl (B98337) group and the butyl chain.
The protons of the nine equivalent methyl groups attached to the silicon atom typically appear as a sharp singlet at approximately 0.09 ppm. rsc.org The protons on the butyl chain appear as multiplets, with their chemical shifts influenced by the adjacent oxygen and bromine atoms. The methylene (B1212753) group adjacent to the silyl (B83357) ether oxygen (-O-CH₂-) is expected around 3.60 ppm as a triplet. The methylene group next to the bromine atom (-CH₂-Br) resonates further downfield, typically around 3.42 ppm, also as a triplet. The two central methylene groups of the butyl chain appear as a multiplet in the range of 1.65-1.88 ppm. rsc.org
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| (CH₃)₃Si- | ~0.09 | Singlet |
| -O-CH₂- | ~3.60 | Triplet |
| -CH₂-Br | ~3.42 | Triplet |
| -CH₂-CH₂- | ~1.65-1.88 | Multiplet |
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, a signal for the trimethylsilyl carbons appears at approximately -0.6 ppm. rsc.org The carbons of the butyl chain are observed at distinct chemical shifts. The carbon attached to the oxygen atom (-O-CH₂) resonates around 61.5 ppm, while the carbon bonded to the bromine atom (-CH₂-Br) appears at about 33.8 ppm. The two central methylene carbons show signals at approximately 31.2 and 29.3 ppm. rsc.org
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| (CH₃)₃Si- | ~-0.6 |
| -O-CH₂- | ~61.5 |
| -CH₂-Br | ~33.8 |
| -CH₂-CH₂- | ~31.2 |
| -CH₂-CH₂- | ~29.3 |
Silicon-29 (²⁹Si) NMR Spectroscopy
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. For this compound (C₇H₁₇BrOSi), the expected molecular weight is approximately 225.20 g/mol. bldpharm.com High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can confirm the elemental composition with high accuracy. rsc.org The fragmentation pattern would likely show characteristic losses, such as the loss of a methyl group (-15 Da), a trimethylsilyl group (-73 Da), and fragments corresponding to the bromobutoxy chain.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes. For this compound, key vibrational bands would include:
In a study of a derivative, (1-Bromo-2-(4-bromobutoxy)ethyl)diphenyl(vinyl)silane, IR spectroscopy showed characteristic peaks at 2942 and 2861 cm⁻¹ (C-H stretching), 1255 cm⁻¹ (Si-C related), and 1111 cm⁻¹ (C-O stretching), along with a band at 652 cm⁻¹ which could be related to the C-Br stretch. nih.gov
Chromatographic Methods for Separation and Quantification (e.g., GC, HPLC)
Chromatographic techniques are essential for separating this compound from reaction mixtures and for quantifying its purity.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. escholarship.org GC, often coupled with a mass spectrometer (GC-MS), allows for the separation of the compound from other components and provides simultaneous identification based on its mass spectrum. nih.gov The choice of the GC column (e.g., nonpolar or medium polarity) is critical for achieving good separation.
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography can also be used for the analysis of this compound and its derivatives, particularly for less volatile compounds or for preparative scale separations. nih.govgoogle.com In HPLC, the compound is typically analyzed using a reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water. A UV detector may be used if the compound or its derivatives contain a chromophore. For example, derivatives of this compound have been characterized using HPLC. nih.gov
Computational and Theoretical Studies on 4 Bromobutoxy Trimethylsilane Reactivity
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding a molecule's properties. nih.gov For (4-Bromobutoxy)trimethylsilane, such calculations would solve the Schrödinger equation to yield valuable information. This analysis would typically include:
Molecular Orbital Analysis: Identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict regions of electrophilic and nucleophilic attack.
Electron Density Distribution: Mapping the electron density to understand the polarity of the bonds, such as the C-Br, C-O, and Si-O bonds.
Mulliken or Natural Bond Orbital (NBO) Charges: Calculation of partial atomic charges to quantify the electron distribution and identify reactive sites.
Bond Order Analysis: Determining the strength and nature of the chemical bonds within the molecule.
Without dedicated research, no data tables containing values for orbital energies, atomic charges, or bond orders for this compound can be presented.
Density Functional Theory (DFT) for Reaction Pathway Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions by calculating the potential energy surface. For this compound, DFT studies could elucidate the energetics of its characteristic reactions, such as nucleophilic substitution at the bromine-bearing carbon or cleavage of the silyl (B83357) ether. Key areas of investigation would include:
Transition State Searching: Locating the transition state structures for potential reactions, for example, with a nucleophile.
Activation Energy Barriers: Calculating the energy required to reach the transition state, which provides insight into reaction kinetics.
No published DFT studies detailing reaction pathways, transition state geometries, or activation energies for this compound were identified.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the behavior of substances in condensed phases. cam.ac.ukmaynoothuniversity.ie For this compound, MD simulations could reveal:
Solvation Effects: How the molecule interacts with various solvents, which can significantly influence its reactivity.
Intermolecular Forces: The nature and strength of van der Waals forces and dipole-dipole interactions between molecules of this compound.
Conformational Dynamics: How the flexible butyl chain moves and folds over time, which can impact its accessibility for reactions.
Specific research employing MD simulations to study the intermolecular interactions of this compound is not available.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods are frequently used to predict spectroscopic data, which aids in the interpretation of experimental results. They are also excellent for analyzing the complex conformational landscape of flexible molecules.
Prediction of NMR Spectra: Calculating the chemical shifts for ¹H, ¹³C, and ²⁹Si nuclei. This data can be compared with experimental spectra for structure verification.
Prediction of Vibrational Spectra (IR/Raman): Simulating the vibrational frequencies and intensities corresponding to the stretching and bending of bonds.
Conformational Analysis: A systematic search of the potential energy surface to identify the most stable conformers (lowest energy shapes) of the molecule. This involves analyzing the dihedral angles along the O-C-C-C-C-Br backbone.
While experimental spectroscopic data for various compounds exists , and computational methods for predicting such data are well-established cam.ac.uk, no published studies have applied these predictive methods to this compound to generate data on its specific conformational preferences or to create detailed theoretical spectroscopic tables.
Emerging Research Frontiers and Future Prospects of 4 Bromobutoxy Trimethylsilane
Exploration in Green Chemistry Approaches and Sustainable Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and application of (4-Bromobutoxy)trimethylsilane.
Researchers are exploring more environmentally benign synthetic routes to this compound and its derivatives. Traditional methods often involve the use of hazardous reagents and solvents. chembk.com Green chemistry approaches focus on minimizing waste, using less toxic solvents, and improving atom economy. For instance, studies are underway to replace conventional solvents with greener alternatives like ionic liquids or supercritical fluids. Additionally, catalytic methods are being developed to improve the efficiency and reduce the environmental impact of its synthesis. dokumen.pub
One area of interest is the use of this compound in sustainable processes. For example, it can be employed in the synthesis of functionalized materials for environmental remediation, such as absorbent substrates for hydrocarbons and other pollutants. google.com A patent describes the use of a functionalized hybrid material, which can be derived from compounds like this compound, for absorbing oil spills and other environmental contaminants. google.com
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The integration of this compound into flow chemistry and automated synthesis platforms is a promising area of research.
The use of flow microreactors can enable highly chemoselective reactions, which is particularly beneficial when working with multifunctional compounds like this compound. researchgate.net This approach allows for precise control over reaction parameters, leading to higher yields and purities of the desired products while minimizing by-product formation. Automated synthesis platforms, which combine robotics and computational control, can further enhance the efficiency of reactions involving this compound, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery and materials science research. biosolveit.de
Novel Catalytic Systems and Methodologies for Transformations Involving this compound
The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Researchers are actively investigating new catalysts and methodologies to facilitate a wider range of chemical transformations involving this compound.
Recent studies have explored the use of various catalysts for reactions involving organosilicon compounds. dokumen.pubrsc.org For example, palladium and copper-catalyzed reactions have been employed for the arylation of silyloxy furans. escholarship.org In the context of green chemistry, there is a focus on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. dokumen.pub One study reported the use of nanocatalysts for the one-step synthesis of silylated tetraaryl imidazoles. researchgate.net Another research area involves bio-inspired photocatalysis, such as using vitamin B12, for mild olefin formation, which could potentially be applied to transformations of this compound. rsc.org
| Catalyst System | Reaction Type | Application | Reference |
| Palladium(0) and Copper(I) | Arylation | Synthesis of γ-aryl butenolides | escholarship.org |
| Vitamin B12 Photocatalysis | Olefin Formation | Mild and selective C=C bond formation | rsc.org |
| M/SAPO-34 (M = Fe, Co, Mn, Cu) | Cyclo-condensation | Synthesis of silylated 1,2,4,5-tetraaryl imidazoles | researchgate.net |
Potential in Biomedical and Pharmaceutical Research as a Synthetic Building Block
This compound serves as a valuable building block in the synthesis of complex molecules with potential biomedical and pharmaceutical applications. Its bifunctionality allows for the sequential introduction of different molecular fragments, making it a useful tool for constructing diverse chemical scaffolds. bldpharm.comamericanelements.com
The compound and its derivatives are utilized in the synthesis of various biologically active molecules. For instance, it has been used in the preparation of precursors for drugs like aripiprazole, an antipsychotic medication. nih.govrsc.org The synthesis involves reacting 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane, a related compound, to form an intermediate that is further functionalized. rsc.org It has also been employed in the synthesis of inhibitors for enzymes like S-adenosylmethionine decarboxylase, which is a target for cancer therapy. nih.gov In this context, the bromoalkoxy side chain is appended to a nucleoside core. nih.gov Furthermore, it has been used in the total synthesis of natural products with potential medicinal properties, such as penicyclone A. acs.org
Development of Advanced Functional Materials with Tailored Properties
The unique properties of this compound make it an attractive component for the development of advanced functional materials with tailored properties. The trimethylsilyl (B98337) group can impart desirable characteristics such as hydrophobicity and thermal stability, while the bromo group provides a handle for further chemical modification and polymerization. broadpharm.comwikipedia.org
This compound can be used to modify surfaces, creating materials with specific functionalities. The trimethylsilyl group is commonly used for surface modifications. broadpharm.com For example, it can be used to create hydrophobic coatings or to functionalize nanoparticles. It is also a precursor for synthesizing polymers and dendrimers. Research has shown its use in creating hyperbranched polymers and as a core for dendrimers. researchgate.netrsc.org These materials have potential applications in various fields, including electronics, catalysis, and drug delivery. For instance, a patent application describes the use of related compounds in creating multifunctional hybrid materials from natural clays (B1170129) for environmental remediation. google.com
| Material Type | Synthetic Approach | Potential Application | Reference |
| Functionalized Hybrid Materials | Modification of natural clays | Environmental remediation (oil spill absorption) | google.com |
| Hyperbranched Polymers | Polymerization of functionalized monomers | Advanced coatings, drug delivery | rsc.org |
| Dendrimers | Convergent synthesis from a core molecule | Catalysis, drug delivery, nanosensors | researchgate.net |
| Modified Surfaces | Surface grafting | Hydrophobic coatings, functionalized nanoparticles | broadpharm.com |
Q & A
Basic: What are the standard synthetic routes for (4-Bromobutoxy)trimethylsilane, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves bromination of a precursor silane. For example, using N-bromosuccinimide (NBS) as a brominating agent with a radical initiator like 1,1’-azobis(cyclohexanecarbonitrile) (ABCN) at 120°C for 5.5 hours achieves regioselective bromination . Optimization includes solvent selection (e.g., CCl₄ for radical stability), controlled reactant stoichiometry, and inert atmosphere (N₂/Ar) to prevent side reactions. Post-synthesis purification via silica gel column chromatography (hexane/ethyl acetate gradients) improves yield (up to 95% purity) . Monitoring with TLC and HPLC ensures reaction progression and purity validation .
Basic: What analytical techniques are critical for confirming the purity and structural integrity of this compound?
Answer:
- Thin-Layer Chromatography (TLC): Used to track reaction progress using silica plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (≥97% achievable) and detects impurities .
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural features (e.g., trimethylsilyl protons at δ 0.1–0.3 ppm, bromobutoxy chain signals at δ 3.4–3.7 ppm) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+Na]⁺ peak at m/z 267.28) and fragmentation patterns .
Advanced: How does the bromobutoxy group influence the compound's reactivity in cross-coupling reactions, and what mechanistic pathways are involved?
Answer:
The bromobutoxy group acts as a leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The bromine atom undergoes oxidative addition with Pd⁰ catalysts (e.g., Pd(PPh₃)₄), forming a Pd(II) intermediate. Subsequent transmetallation with organoboronic acids (Suzuki) or alkynes (Sonogashira) leads to C–C bond formation . The trimethylsilyl group stabilizes intermediates via steric and electronic effects, enhancing reaction efficiency. Mechanistic studies (kinetic isotope effects, DFT calculations) suggest a concerted metalation-deprotonation pathway in aryl couplings .
Advanced: What strategies mitigate challenges in regioselective functionalization of this compound derivatives?
Answer:
- Directed ortho-Metalation: Use of directing groups (e.g., –SiMe₃) to guide electrophilic substitution at specific positions .
- Protecting Groups: Temporary protection of reactive sites (e.g., silyl ethers for hydroxyl groups) prevents undesired side reactions .
- Solvent Effects: Polar aprotic solvents (DMF, THF) enhance nucleophilicity at the bromobutoxy terminus, favoring SN2 pathways .
- Catalyst Design: Bulky ligands (e.g., t-Bu₃P) in Pd-mediated couplings suppress β-hydride elimination, improving regiocontrol .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS hazard code: H315/H319) .
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas during reactions) .
- Storage: Inert atmosphere (argon) and moisture-free conditions (desiccator) prevent hydrolysis of the silyl ether .
- Waste Disposal: Halogenated waste containers for brominated byproducts, adhering to EPA guidelines .
Advanced: How do structural modifications at the bromobutoxy or trimethylsilyl positions affect the compound's bioactivity in drug discovery applications?
Answer:
- Bromobutoxy Chain: Lengthening the chain (e.g., C4 to C6) enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .
- Trimethylsilyl Group: Replacement with bulkier silyl groups (e.g., –Si(i-Pr)₃) increases metabolic stability by resisting cytochrome P450 oxidation .
- Case Study: Derivatives with para-substituted aryl groups show enhanced antimicrobial activity (MIC ≤ 2 µg/mL against S. aureus), attributed to membrane disruption via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
